Bromo-PEG2-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

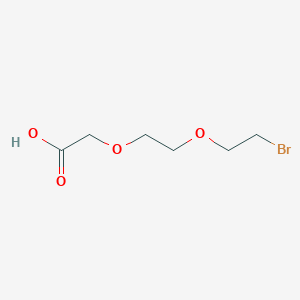

2-[2-(2-bromoethoxy)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRSFPDJSXXMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bromo-PEG2-acetic acid: A Technical Guide to its Application in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG2-acetic acid has emerged as a critical tool in modern biochemical and pharmaceutical research, primarily serving as a versatile heterobifunctional linker. Its unique structure, featuring a reactive bromo group at one end and a carboxylic acid at the other, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables the precise covalent linkage of distinct molecular entities. This guide provides an in-depth overview of its primary applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), alongside relevant physicochemical data and illustrative experimental workflows.

Core Applications in Research

The principal application of this compound is in the construction of PROTACs.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[1][2] this compound functions as the connecting bridge within the PROTAC molecule, linking a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

Beyond PROTACs, its bifunctional nature makes it suitable for a range of bioconjugation applications, including the development of antibody-drug conjugates (ADCs). The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on an antibody), while the bromo group can react with nucleophiles such as thiols (e.g., cysteine residues).

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is essential for its effective use in synthesis and for predicting the properties of the resulting conjugates. While specific experimental data for this compound is not always published in detail, data for the closely related analogue, Bromo-PEG2-acid, provides valuable insights.

| Property | Value | Source |

| Molecular Formula | C7H13BrO4 | PubChem |

| Molecular Weight | 241.08 g/mol | PubChem |

| Appearance | Pale Yellow or Colorless Oily Matter | BOC Sciences |

| Solubility | Soluble in DCM, DMF, DMSO | BOC Sciences |

| Calculated XLogP3 | 0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Note: Data is for the closely related compound Bromo-PEG2-acid (CAS 1807503-92-9) where specific data for this compound is unavailable.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involving this compound is crucial for a comprehensive understanding of its utility.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols are generalized and may require optimization based on the specific properties of the protein target and E3 ligase ligands.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

This step involves the formation of a stable amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand.

Reagents and Materials:

-

E3 Ligase Ligand (containing a primary or secondary amine)

-

This compound

-

Coupling agents (e.g., HATU, HOBt/EDC)

-

Amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere.

-

Add the coupling agent(s) and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

-

Add the E3 ligase ligand to the reaction mixture, followed by the amine base.

-

Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by an appropriate technique such as LC-MS or TLC.

-

Upon completion, the solvent is typically removed under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC.

Step 2: Nucleophilic Substitution with Target Protein Ligand

The bromo group of the linker-E3 ligase ligand conjugate is then reacted with a nucleophilic group (commonly a thiol or phenol) on the target protein ligand.

Reagents and Materials:

-

Bromo-PEG2-E3 Ligase Ligand conjugate (from Step 1)

-

Target Protein Ligand (containing a nucleophilic group, e.g., thiol)

-

A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

-

Dissolve the Bromo-PEG2-E3 Ligase Ligand conjugate and the Target Protein Ligand in the anhydrous solvent.

-

Add the base to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for 4-24 hours. Reaction progress should be monitored by LC-MS or HPLC.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated. The final PROTAC is then purified, most commonly by preparative HPLC to achieve high purity.

Quantitative Data in PROTAC Performance

The effectiveness of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for PROTACs synthesized with this compound is sparse in publicly accessible literature, the following table provides illustrative data for PROTACs utilizing PEG2 linkers to demonstrate the typical performance metrics.

| PROTAC Target | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| Protein X | CRBN | PEG2 | HeLa | 50 | >90 |

| Protein Y | VHL | PEG2 | HEK293 | 25 | >95 |

| Protein Z | CRBN | PEG2 | MCF7 | 100 | 85 |

Note: This data is illustrative and compiled from various sources in the literature for PROTACs with similar PEG2 linkers. Actual values will be highly dependent on the specific target and E3 ligase ligands used.

References

An In-depth Technical Guide to Bromo-PEG2-acetic acid: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-acetic acid, a bifunctional linker critical in the development of advanced therapeutic modalities. This document details its chemical structure, physicochemical properties, and its significant role as a linker in Proteolysis Targeting Chimeras (PROTACs). Included are detailed experimental protocols and safety information to assist researchers in its effective and safe application.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a bromo group at one end and a carboxylic acid at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure allows for the sequential or orthogonal conjugation of two different molecules. The PEG linker enhances the aqueous solubility of the resulting conjugate, a crucial property for biological applications.[2] Its primary application is in the synthesis of PROTACs, where it serves as a bridge to connect a target protein ligand with an E3 ubiquitin ligase ligand.[3]

Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

Chemical Structure:

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2409962-85-0 | [4] |

| Molecular Formula | C₆H₁₁BrO₄ | [4] |

| Molecular Weight | 227.05 g/mol | [3][4] |

| Appearance | White to light yellow solid (Typical) | [5] |

| Purity | ≥95% - ≥98% (Supplier dependent) | [4][6] |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | [4] |

| logP (calculated) | 0.4991 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 7 | [4] |

Applications in PROTAC Drug Development

PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[3] These chimeric molecules are composed of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

This compound is a widely used linker in PROTAC synthesis due to its bifunctional nature. The carboxylic acid can be coupled with an amine-containing ligand (either for the target protein or the E3 ligase) to form a stable amide bond. Subsequently, the bromo group can react with a nucleophilic group, such as a thiol, on the second ligand to complete the PROTAC molecule.

PROTAC Mechanism of Action Workflow

The workflow below illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound in the synthesis of PROTACs. Researchers should optimize these conditions for their specific substrates.

Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the coupling of the carboxylic acid moiety of this compound with a primary amine-containing molecule (Molecule-NH₂).

Materials:

-

This compound

-

Amine-containing molecule (Molecule-NH₂)

-

Coupling agent (e.g., HATU, EDC)

-

Base (e.g., DIPEA, Et₃N)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-containing molecule (Molecule-NH₂, 1.0-1.2 eq) in the same anhydrous solvent.

-

Add the solution of the amine-containing molecule to the activated this compound solution dropwise.

-

Allow the reaction to stir at room temperature for 4-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to obtain the desired amide conjugate.

-

Characterize the purified product by NMR and mass spectrometry.

Nucleophilic Substitution of the Bromo Group

This protocol outlines the reaction of the bromo-terminated end of the this compound conjugate with a thiol-containing molecule (Molecule-SH).

Materials:

-

This compound conjugate (from section 4.1)

-

Thiol-containing molecule (Molecule-SH)

-

Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)

-

Solvent (e.g., DMF, Acetonitrile)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve the this compound conjugate (1.0 eq) in the chosen solvent.

-

Add the thiol-containing molecule (Molecule-SH, 1.0-1.5 eq) and the base (e.g., K₂CO₃, 2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography or preparative HPLC.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

Characterization

The successful synthesis of conjugates using this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the presence of the PEG linker and the formation of the new amide and thioether bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and for purification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the presence of a bromoacetic acid moiety suggests that it should be handled with care. Bromoacetic acid is known to be toxic and corrosive.[5][7][8]

Table 2: General Safety and Handling Precautions

| Precaution Category | Recommendations | Reference(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. | [7] |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. | [7] |

| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Inhalation: Move to fresh air. In all cases of exposure, seek immediate medical attention. | [7][8] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous waste. | [7] |

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, bifunctional reactivity, and the solubility-enhancing properties of its PEG linker make it an ideal building block for the synthesis of PROTACs and other complex bioconjugates. Adherence to appropriate experimental protocols and safety precautions will enable its effective and safe use in the development of novel therapeutics.

References

- 1. Betulinaldehyde | whatman (沃特曼) [fluoroprobe.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bromo-PEG2-acid | CAS#:1807503-92-9 | Chemsrc [chemsrc.com]

- 7. fluoroprobe.com [fluoroprobe.com]

- 8. medchemexpress.cn [medchemexpress.cn]

Bromo-PEG2-acetic acid: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromo-PEG2-acetic acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional molecule, it serves as a crucial bridge, connecting a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome machinery. This guide provides an in-depth exploration of the mechanism of action of this compound, its chemical properties, and its application in the development of PROTACs. Detailed experimental protocols for PROTAC synthesis and evaluation are provided, alongside a discussion of the biophysical principles governing its function.

Introduction: The Role of this compound in PROTAC Technology

Targeted protein degradation utilizing PROTACs has emerged as a revolutionary therapeutic modality, offering the potential to address protein targets previously considered "undruggable".[1][2] PROTACs are heterobifunctional molecules composed of three key components: a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] this compound is a widely used bifunctional linker that facilitates the covalent attachment of these two ligands.[1]

The core function of this compound within a PROTAC is to optimally position the POI and the E3 ligase to enable the formation of a stable and productive ternary complex.[2][3] This induced proximity is the catalytic event that initiates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3] The physicochemical properties of the linker, such as its length, flexibility, and polarity, are critical determinants of PROTAC efficacy.[2] The short, hydrophilic PEG2 spacer of this compound can enhance the aqueous solubility of the resulting PROTAC molecule.[5]

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of a PROTAC synthesized using a this compound linker can be dissected into the following key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3). The length and flexibility of the PEG2 linker are crucial for allowing the two proteins to adopt a conformationally favorable orientation for the subsequent ubiquitination step.[2]

-

Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the target protein.[3]

-

Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1]

-

Recycling of the PROTAC : After inducing ubiquitination, the PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.[3]

The overall process is a catalytic cycle that results in the selective removal of the target protein from the cell.

Chemical Properties and Reactivity

This compound possesses two key reactive functional groups that enable its use as a bifunctional linker:

-

Bromo Group (-Br) : The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This allows for reaction with nucleophiles such as thiols (e.g., from cysteine residues in proteins or ligands) and amines.

-

Carboxylic Acid Group (-COOH) : This group can be activated to form a reactive intermediate (e.g., an active ester) that readily reacts with primary amines to form a stable amide bond.

This dual reactivity allows for the sequential or convergent synthesis of PROTACs, where a POI ligand and an E3 ligase ligand can be attached to either end of the linker.

Quantitative Data on PROTAC Performance with PEG Linkers

The length of the PEG linker has a significant impact on the efficacy of a PROTAC. The optimal linker length is target-dependent and must be determined empirically. Below are illustrative data on the degradation efficiency of PROTACs with varying PEG linker lengths for different targets.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| PROTAC A | 0 PEG units | >5000 | <10 |

| PROTAC B | 1-2 PEG units | >500 | ~50 |

| PROTAC C | 4-5 PEG units | <500 | >80 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2]

Table 2: Impact of Linker Length on ERα Degradation

| PROTAC | Linker Atom Length | % ERα Degradation at 10 µM |

|---|---|---|

| PROTAC 1 | 9 | ~20 |

| PROTAC 2 | 12 | ~40 |

| PROTAC 3 | 16 | ~60 |

| PROTAC 4 | 19 | ~40 |

| PROTAC 5 | 21 | ~20 |

Data is illustrative and based on trends observed in published studies.

These tables highlight the "hook effect," where linkers that are too short or too long can be suboptimal for ternary complex formation and subsequent degradation.

Experimental Protocols

General Synthesis of a PROTAC using this compound (Amide Coupling)

This protocol describes a general method for coupling a POI ligand containing a primary amine to the carboxylic acid terminus of this compound, followed by coupling of an E3 ligase ligand containing a nucleophilic handle (e.g., a thiol or amine) to the bromo-terminus.

Step 1: Amide Bond Formation

-

Materials:

-

POI ligand with a primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)

-

Organic base (e.g., DIPEA, Et3N) (2.0-3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

-

Procedure:

-

Dissolve the POI ligand and this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the organic base to the reaction mixture.

-

Add the peptide coupling reagent portion-wise and stir the reaction at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the intermediate.

-

Step 2: Nucleophilic Substitution

-

Materials:

-

Intermediate from Step 1 (1.0 eq)

-

E3 ligase ligand with a nucleophilic handle (e.g., thiol or amine) (1.2 eq)

-

Base (e.g., K2CO3, Cs2CO3 for thiols; DIPEA for amines) (2.0-3.0 eq)

-

Polar aprotic solvent (e.g., DMF, acetonitrile)

-

-

Procedure:

-

Dissolve the intermediate and the E3 ligase ligand in the solvent.

-

Add the base and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, work up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the final product by mass spectrometry and NMR spectroscopy.

-

Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

-

Cell Culture and Treatment:

-

Seed the appropriate cell line in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

-

Reaction Setup:

-

Combine the following purified components in a reaction buffer:

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (specific to the E3 ligase)

-

E3 ubiquitin ligase

-

Target protein of interest

-

Ubiquitin

-

ATP

-

Synthesized PROTAC at various concentrations

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an antibody against the target protein.

-

A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein.

-

Biophysical Characterization of Ternary Complexes

The formation and stability of the ternary complex are critical for PROTAC efficacy. Several biophysical techniques can be employed to characterize these interactions:

-

Surface Plasmon Resonance (SPR): Can be used to measure the binding affinities and kinetics of the binary (PROTAC-POI, PROTAC-E3) and ternary complexes.

-

Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters of binding, including the dissociation constant (Kd) and cooperativity of ternary complex formation.

-

Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay that can be used to monitor the formation of the ternary complex in real-time.

A key parameter derived from these studies is the cooperativity factor (α), which quantifies the extent to which the binding of the PROTAC to one protein influences its affinity for the other. A high positive cooperativity (α > 1) indicates that the formation of the ternary complex is favored.

Conclusion

This compound is a versatile and effective bifunctional linker for the synthesis of PROTACs. Its well-defined chemical reactivity and the properties of the resulting PEG linker are instrumental in the rational design of potent and selective protein degraders. The length of the PEG linker is a critical parameter that must be optimized to ensure efficient ternary complex formation and subsequent target protein degradation. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs incorporating this compound, enabling researchers to advance the development of this transformative therapeutic modality. Further biophysical characterization of PROTACs containing this specific linker will continue to refine our understanding of the structure-activity relationships that govern targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bromo-PEG2-acetic acid, a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, data presentation in structured tables, and visualizations to aid in the practical application of this essential chemical entity.

Introduction

This compound, systematically named 2-(2-(2-bromoethoxy)ethoxy)acetic acid, is a hydrophilic linker composed of a diethylene glycol (PEG2) spacer functionalized with a terminal bromo group and a carboxylic acid. The bromo group provides a reactive handle for nucleophilic substitution, allowing for conjugation to various molecular scaffolds, while the carboxylic acid enables amide bond formation with amine-containing moieties. Its PEG component enhances solubility and can favorably modulate the pharmacokinetic properties of the resulting conjugates. This unique combination of features makes this compound a valuable tool in drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available diethylene glycol. The proposed synthetic pathway involves a selective monobromination of one of the terminal hydroxyl groups, followed by the oxidation of the remaining hydroxyl group to a carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromoethoxy)ethanol

This procedure outlines the selective monobromination of diethylene glycol.

-

Materials:

-

Diethylene glycol

-

48% Hydrobromic acid (HBr)

-

Sulfuric acid (H2SO4), concentrated

-

Toluene

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask with a Dean-Stark trap and condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add diethylene glycol and toluene.

-

Heat the mixture to reflux to azeotropically remove any residual water.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a 2:1 molar excess of 48% hydrobromic acid, followed by the dropwise addition of a catalytic amount of concentrated sulfuric acid, while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and dilute with water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield 2-(2-bromoethoxy)ethanol as a colorless oil.

-

Step 2: Synthesis of this compound

This procedure describes the oxidation of the terminal alcohol of 2-(2-bromoethoxy)ethanol to a carboxylic acid.

-

Materials:

-

2-(2-Bromoethoxy)ethanol

-

Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agents like TEMPO/NaOCl.

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure (using Jones Oxidation):

-

Dissolve 2-(2-bromoethoxy)ethanol in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add Jones reagent dropwise from a dropping funnel, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green/blue.

-

After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Dilute the residue with water and extract with diethyl ether.

-

Wash the combined organic layers with 1M HCl and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C6H11BrO4 |

| Molecular Weight | 227.05 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| CAS Number | 2409962-85-0 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation. The expected chemical shifts for this compound are summarized below.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Br-CH₂ -CH₂-O- | ~3.80 (t) | ~33 |

| Br-CH₂-CH₂ -O- | ~3.75 (t) | ~71 |

| -O-CH₂ -CH₂-O- | ~3.70 (m) | ~70 |

| -O-CH₂-CH₂ -O- | ~3.65 (m) | ~69 |

| -O-CH₂ -COOH | ~4.15 (s) | ~68 |

| -CH₂-COOH | ~10-12 (br s) | ~172 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 't' denotes a triplet, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for confirming the molecular weight of this compound.

| Ion | Expected m/z |

| [M-H]⁻ | 225.98 (for ⁷⁹Br), 227.98 (for ⁸¹Br) |

| [M+Cl]⁻ | 260.95 (for ⁷⁹Br), 262.95 (for ⁸¹Br) |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for assessing the purity of this compound and for its purification.

-

Column: C18 or C4 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the entire process, from starting materials to the final, characterized product.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods are based on established chemical principles and data from related compounds. Researchers and drug development professionals can use this guide as a valuable resource for producing and validating this important bifunctional linker, thereby facilitating the advancement of novel therapeutic modalities. It is recommended that all procedures be carried out by trained personnel in a suitable laboratory setting, with appropriate safety precautions.

A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-acetic acid, a bifunctional linker molecule increasingly utilized in biomedical research and drug development. The primary focus of this document is to furnish researchers with the available data on its solubility and stability, alongside detailed experimental protocols for its application and characterization.

Introduction to this compound

This compound (CAS: 2409962-85-0) is a heterobifunctional linker containing a bromo group and a carboxylic acid moiety, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its structure is designed to bridge two different molecules, making it a valuable tool in bioconjugation and, most notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The key features of this compound include:

-

Bifunctionality : The bromo group serves as a reactive site for nucleophilic substitution, readily coupling with moieties like amines and thiols. The carboxylic acid can form stable amide bonds with primary amines.

-

PEG Spacer : The hydrophilic PEG chain enhances the aqueous solubility of the molecule and the resulting conjugates.[4][5]

-

Application in PROTACs : It is frequently used as a linker in the synthesis of PROTACs, which are novel therapeutic agents designed to induce the degradation of specific target proteins.[1][2][3]

It is important to distinguish this compound (C6H11BrO4, CAS: 2409962-85-0) from a similar compound, Bromo-PEG2-acid (C7H13BrO4, CAS: 1807503-92-9), which has a slightly different chemical structure.[1][4][6] This guide will focus on the former.

Solubility and Stability Data

While the polyethylene glycol (PEG) component of this compound is known to generally improve aqueous solubility, specific quantitative data for this compound in various solvents is not extensively available in public literature.[4][5] Similarly, detailed quantitative stability data, such as hydrolysis rates under different pH conditions, has not been widely published.

The following tables summarize the available qualitative information. Researchers are encouraged to determine precise quantitative data for their specific experimental conditions using the protocols provided in Section 3.

Table 1: Solubility Profile of this compound

| Solvent Type | Qualitative Solubility | Rationale |

| Aqueous Media (e.g., PBS) | Expected to be soluble | The hydrophilic PEG spacer enhances solubility in water-based solutions.[4][5] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Expected to be soluble | A related compound, Bromo-PEG2-azide, is soluble in DCM, DMF, and DMSO.[] |

Table 2: Stability Profile of this compound

| Condition | Qualitative Stability | Rationale and Considerations |

| Storage (Short-term) | Stable for days to weeks at 0-4°C.[4] | Based on data for a similar compound, Bromo-PEG2-acid.[4] |

| Storage (Long-term) | Stable for months to years at -20°C.[4] | Based on data for a similar compound, Bromo-PEG2-acid.[4] |

| Aqueous Solution (pH dependent) | Stability is pH-dependent; ester linkages in related PEG-containing molecules are susceptible to hydrolysis. | For a related PEG-NHS ester, the hydrolysis half-life was over 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0. |

| Physiological Conditions (pH ~7.4) | The amide bond formed after conjugation is exceptionally stable. The PEG spacer itself is generally stable, though long PEG chains can be susceptible to enzymatic degradation. | The bromoacetamide-thiol linkage (a thioether bond) is also considered highly stable. |

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound, as well as a protocol for its use in the synthesis of a PROTAC.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

-

Objective : To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a specific temperature.

-

Materials :

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

-

-

Procedure :

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the sample to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a known volume of the mobile phase used for HPLC analysis.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve for this compound is required for accurate quantification.

-

The solubility is reported in units such as mg/mL or Molarity (mol/L).

-

Protocol for Assessing Chemical Stability in Aqueous Solution

This protocol outlines a method to evaluate the stability of this compound in aqueous buffers at different pH values over time.

-

Objective : To determine the degradation rate of this compound in aqueous solutions of varying pH.

-

Materials :

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7.4, and 9)

-

Incubator or water bath set to a constant temperature (e.g., 37°C)

-

LC-MS system

-

Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

Internal standard (optional, but recommended for improved accuracy)

-

-

Procedure :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spike the stock solution into the pre-warmed aqueous buffers of different pH to a final concentration (e.g., 10 µM).

-

Incubate the solutions at a constant temperature.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction by adding the aliquot to a larger volume of the cold quenching solution (containing an internal standard if used). This stops further degradation.

-

Analyze the samples by LC-MS to quantify the remaining amount of intact this compound.

-

Plot the concentration of the compound versus time for each pH condition. The degradation rate and half-life can be calculated from this data.

-

Protocol for the Synthesis of an Amide-Linked PROTAC

This protocol describes a general procedure for coupling this compound with an amine-containing molecule, a common step in PROTAC synthesis.

-

Objective : To form a stable amide bond between this compound and an amine-functionalized molecule (e.g., a ligand for a target protein or an E3 ligase).

-

Reagents and Materials :

-

This compound

-

Amine-containing molecule (Component A-NH2)

-

Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF or DCM)

-

Nitrogen or Argon atmosphere

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., flash column chromatography or preparative HPLC)

-

-

Procedure :

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere.

-

Add the coupling agent(s) and the organic base to the solution and stir for approximately 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-containing molecule (Component A-NH2) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of NH4Cl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application and characterization of this compound.

Signaling Pathway: The Ubiquitin-Proteasome System

This compound is a key component in PROTACs, which hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

Experimental Workflow: PROTAC Synthesis

This diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Caption: A generalized workflow for the synthesis of a PROTAC.

Logical Relationship: PROTAC Mechanism of Action

This diagram shows the logical relationship of the components involved in the PROTAC-mediated degradation of a target protein.

Caption: The mechanism of action for a PROTAC molecule.

References

The Crucial Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design due to their unique physicochemical properties.[4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC development, providing a comprehensive overview of their impact on PROTAC performance, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[6][7] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[2] These properties are instrumental in addressing some of the key challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the high molecular weight and lipophilicity of these large molecules.[4]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-low aqueous solubility. The incorporation of hydrophilic PEG chains is a well-established strategy to improve the solubility of PROTACs.[8] The ether oxygens in the PEG backbone can form hydrogen bonds with water, enhancing the overall hydrophilicity of the molecule.[2]

Modulating Cell Permeability

The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield their polar surface area.[9] This can result in a more compact, less polar structure that is better able to traverse the cell membrane. However, excessively long PEG chains can lead to decreased cellular uptake, necessitating an empirical optimization of the linker length for each PROTAC system.[9]

Impact on Ternary Complex Formation

The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex.[10] A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, while an excessively long linker may result in an unstable complex where the two proteins are not optimally oriented for ubiquitination.[10] PEG linkers provide a tunable scaffold to systematically vary the distance and relative orientation between the two ligands to achieve optimal degradation efficacy.

Data Presentation: The Impact of PEG Linker Length on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |

| Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[4] |

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

| PROTAC D (ERα-targeting) | 12-atom PEG | ~75% degraded at 10 µM | - | - |

| PROTAC E (ERα-targeting) | 16-atom PEG | ~95% degraded at 10 µM | - | - |

| PROTAC F (TBK1-targeting) | <12 atoms | No degradation | - | - |

| PROTAC G (TBK1-targeting) | 21 atoms | 3 | 96 | - |

| Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[4][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

The synthesis of PROTACs is a modular process that allows for the systematic variation of its three components. A common approach involves the sequential coupling of the POI ligand, the PEG linker, and the E3 ligase ligand.

Materials:

-

POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne).

-

E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

-

Bifunctional PEG linker (e.g., Amine-PEGn-COOH).

-

Coupling reagents (e.g., HATU, DCC).

-

Solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., HPLC).

Procedure:

-

First Coupling Reaction: Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent like DMF. Add coupling reagents and stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purification: Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

-

Second Coupling Reaction: Dissolve the purified intermediate and the POI ligand in a suitable solvent. Add coupling reagents and stir until the reaction is complete.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[11]

Materials:

-

Cell line expressing the target protein.

-

PROTAC compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against the target protein and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.

-

Cell Lysis: Lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary and secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.[11]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[13]

Materials:

-

Opaque-walled 96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

-

Reagent Addition: After the desired incubation period, add the CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay quantitatively analyzes the formation of the POI-PROTAC-E3 ligase ternary complex in solution.[1]

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competition assay format, a fluorescently labeled ligand for either the POI or the E3 ligase is used. The binding of the PROTAC and the other protein to form the ternary complex will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

Materials:

-

Fluorescently labeled ligand (tracer) for either the POI or E3 ligase.

-

Purified POI and E3 ligase proteins.

-

PROTAC compound.

-

Assay buffer.

-

Microplate reader with fluorescence polarization capabilities.

Procedure:

-

Assay Setup: In a microplate, add the fluorescent tracer, the corresponding protein (POI or E3 ligase), and the other protein partner.

-

PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well.

-

Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to determine the binding affinity and the cooperativity of ternary complex formation.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a comprehensive experimental workflow for the development and evaluation of PEGylated PROTACs.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the rational design of effective PROTACs.[4] They offer a versatile platform to modulate the physicochemical properties of these complex molecules, enhance their cellular permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial-and-error" approach to linker design is gradually being replaced by more structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. praxilabs.com [praxilabs.com]

- 13. promega.com [promega.com]

A Comprehensive Technical Guide to the Safe Handling of Bromo-PEG2-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling procedures for Bromo-PEG2-acetic acid. Designed for professionals in research and drug development, this document outlines the essential precautions, experimental considerations, and emergency protocols to ensure a safe laboratory environment.

Introduction

This compound is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its structure incorporates a bromo group, a good leaving group for nucleophilic substitution, and a terminal carboxylic acid, which can react with primary amines to form stable amide bonds.[3][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[3][5] Given its reactive nature, understanding the safety and handling of this compound is paramount.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 1807503-92-9 | [1][5] |

| Molecular Formula | C7H13BrO4 | [1][5][12] |

| Molecular Weight | 241.08 g/mol | [1][12] |

| Boiling Point | 347.2 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 163.8 ± 23.7 °C | [1] |

| LogP | 0.34 | [1] |

Hazard Identification and Safety Precautions

Based on the data for Bromoacetic acid, this compound should be treated as a hazardous substance. The primary hazards are presumed to be toxicity upon inhalation, ingestion, or skin contact, and the potential to cause severe skin and eye irritation or burns.[6][7][9][10][11]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure.

| PPE | Specifications | Rationale |

| Eye Protection | Chemical safety goggles and a face shield.[6][9] | To protect against splashes and fine particles that can cause severe eye damage.[7][10][11] |

| Hand Protection | Acid-resistant gloves (e.g., nitrile or neoprene).[6] | To prevent skin contact, which may be fatal if absorbed.[10] |

| Body Protection | A lab coat and appropriate protective clothing to prevent skin exposure.[6] | To protect against accidental spills and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8][11] A NIOSH/MSHA approved respirator may be necessary for handling larger quantities or in case of insufficient ventilation.[8] | To prevent inhalation of dust or vapors, which can be toxic and cause respiratory tract burns.[7][10] |

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[10] |

Spill and Leak Procedures

In case of a spill, evacuate the area and ensure adequate ventilation.[8] Wearing appropriate PPE, sweep up the material and place it into a suitable, labeled disposal container.[8] Avoid generating dust.[8]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

| Aspect | Procedure |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[6] The recommended storage temperature from suppliers is -20°C.[5] |

| Disposal | Dispose of in a manner consistent with federal, state, and local regulations for hazardous waste.[6] |

Role in PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs. The following diagram illustrates its role in connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Conclusion

While this compound is a valuable tool in modern drug discovery, particularly in the development of PROTACs, it must be handled with care. By adhering to the safety protocols outlined in this guide, researchers can mitigate the potential risks associated with this compound and ensure a safe and productive research environment. Always consult the most up-to-date safety information from the supplier and your institution's safety office before use.

References

- 1. Bromo-PEG2-acid | CAS#:1807503-92-9 | Chemsrc [chemsrc.com]

- 2. This compound | CAS#:2409962-85-0 | Chemsrc [chemsrc.com]

- 3. Bromo-PEG2-acid | 1807503-92-9 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bromo-PEG2-acid, 1807503-92-9 | BroadPharm [broadpharm.com]

- 6. nj.gov [nj.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. Bromo-PEG2-acid | C7H13BrO4 | CID 77078174 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxylic Acid Functional Groups in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid functional group is a cornerstone of bioconjugation chemistry, offering a versatile handle for the covalent modification of biomolecules. Its prevalence in proteins, particularly at the C-terminus and in the side chains of aspartic and glutamic acid residues, makes it a prime target for a wide array of labeling, crosslinking, and immobilization strategies.[1] This guide provides a comprehensive overview of the principles, methodologies, and applications of carboxylic acid bioconjugation, with a focus on practical implementation for researchers in drug development and diagnostics.

Core Principles of Carboxylic Acid Bioconjugation

The carboxyl group (-COOH) itself is not sufficiently reactive for direct conjugation with nucleophiles like primary amines under physiological conditions.[2][3] Therefore, the central principle of carboxylic acid bioconjugation lies in its activation to a more reactive intermediate. This is most commonly achieved using carbodiimides, which convert the carboxylic acid into a highly reactive O-acylisourea intermediate.[4][5] This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond.[3][4][6]

Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) are known as "zero-length" crosslinkers because no part of the carbodiimide (B86325) molecule is incorporated into the final bioconjugate.[4][7]

The Chemistry of Activation: EDC and NHS/Sulfo-NHS

The most prevalent method for activating carboxylic acids in aqueous environments involves the use of EDC in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[4][8]

The O-acylisourea intermediate formed by the reaction of a carboxyl group with EDC is unstable in water and can hydrolyze, regenerating the original carboxylic acid.[2][4] To improve the efficiency of the conjugation reaction and increase the stability of the activated intermediate, NHS or Sulfo-NHS is often included.[4][8] EDC couples NHS to the carboxyl group, forming a semi-stable NHS ester.[4][5] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines at physiological pH to form a stable amide bond.[4][8]

The two-step approach, where the carboxylic acid is first activated with EDC and NHS/Sulfo-NHS before the addition of the amine-containing molecule, is often preferred. This method minimizes the risk of unwanted polymerization, especially when conjugating biomolecules that contain both carboxyl and amine groups.[8]

Below is a diagram illustrating the EDC/NHS activation and conjugation pathway.

Caption: EDC/NHS activation and conjugation pathway.

Quantitative Parameters for Carboxylic Acid Bioconjugation

The efficiency of carboxylic acid bioconjugation is influenced by several factors, including pH, reagent concentrations, and reaction time. The table below summarizes key quantitative parameters for successful EDC/NHS-mediated conjugation.

| Parameter | Recommended Range/Value | Rationale |

| Activation pH | 4.5 - 6.0 | The activation of carboxyl groups with EDC is most efficient in acidic conditions. A common buffer is MES (2-(N-morpholino)ethanesulfonic acid).[9][10] |

| Conjugation pH | 7.2 - 8.5 | The reaction of NHS esters with primary amines is most efficient at slightly alkaline pH. Common buffers include phosphate-buffered saline (PBS).[8][10] |

| EDC:NHS Molar Ratio | 1:1.2 to 1:2 | A slight excess of NHS is often used to enhance the formation of the more stable NHS ester intermediate.[11] |

| (EDC/NHS):Carboxyl Molar Ratio | 2:1 to 10:1 | An excess of activating agents is typically used to drive the reaction towards completion. |

| Amine:Carboxyl Molar Ratio | 1:1 to 100:1 | The optimal ratio depends on the specific application and the desire to favor conjugation over potential side reactions. A large excess of an amine-containing molecule can be used to label the C-terminus of a peptide, for example.[4] |

| Reaction Time (Activation) | 15 - 60 minutes | Sufficient time for the formation of the NHS ester intermediate.[10][11] |

| Reaction Time (Conjugation) | 1 - 4 hours | The reaction time can be optimized, but 1-4 hours is a common range for efficient conjugation.[5][11] |

| Reaction Temperature | Room Temperature | Most EDC/NHS conjugations are conveniently performed at room temperature.[11] |

Detailed Experimental Protocols

This protocol describes the covalent immobilization of a protein onto a surface functionalized with carboxylic acids, such as carboxylated beads or a biosensor surface.

Materials:

-

Carboxylated surface (e.g., magnetic beads, microplate)

-

Protein to be conjugated (containing primary amines)

-

Activation Buffer: 50 mM MES, pH 6.0[8]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[8]

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine[8][11]

-

Washing Buffer: PBS with 0.05% Tween-20[8]

-

Storage Buffer: Appropriate buffer for the conjugated protein, potentially containing a preservative.[8]

Procedure:

-

Surface Preparation: Wash the carboxylated surface with Activation Buffer to remove any preservatives and equilibrate the surface.

-

Activation Solution Preparation: Immediately before use, prepare a solution of EDC and Sulfo-NHS in Activation Buffer. A typical starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.[10]

-

Activation of Carboxyl Groups: Add the activation solution to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing.

-

Washing: Wash the surface with Activation Buffer or Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

Protein Conjugation: Dissolve the protein to be conjugated in Coupling Buffer at the desired concentration. Add the protein solution to the activated surface and incubate for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Add the Quenching Solution to the surface to a final concentration of 50-100 mM and incubate for 30 minutes to block any unreacted NHS esters.[11]

-

Final Washing: Wash the surface extensively with Washing Buffer to remove non-covalently bound protein and quenching reagent.

-

Storage: Resuspend or store the surface with the conjugated protein in the appropriate Storage Buffer.

This protocol outlines the procedure for conjugating a small amine-containing molecule (e.g., a biotin (B1667282) derivative, a fluorescent dye) to the carboxylic acid residues of a protein.

Materials:

-

Protein with accessible carboxylic acid groups

-

Amine-containing label

-

Conjugation Buffer: MES buffer, pH 5.0-6.0[10]

-

EDC

-

(Optional) NHS or Sulfo-NHS

-

Quenching reagent: e.g., 2-mercaptoethanol[10]

-

Desalting column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in Conjugation Buffer.

-

Reagent Preparation: Prepare a fresh solution of EDC (and NHS/Sulfo-NHS if used) in ultrapure water.[10]

-

Reaction Initiation: Add the desired molar excess of the amine-containing label to the protein solution. Then, add the EDC (and NHS/Sulfo-NHS) solution to the protein-label mixture. A typical starting point is a 10-fold molar excess of EDC over the protein.

-

Reaction: Incubate the reaction mixture for 2 hours at room temperature.[10]

-

Quenching (optional but recommended): Add a quenching reagent like 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the EDC.[10]

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Characterize the conjugate to determine the degree of labeling.

Challenges and Considerations in Carboxylic Acid Bioconjugation

While powerful, bioconjugation to carboxylic acids is not without its challenges. Careful consideration of these factors is crucial for successful and reproducible outcomes.

-

Side Reactions: The O-acylisourea intermediate can undergo intramolecular rearrangement to form a stable N-acylisourea, which is unreactive towards amines. The use of NHS or Sulfo-NHS helps to minimize this side reaction.

-

Intra- and Intermolecular Crosslinking: Since most proteins contain both carboxylic acids and primary amines, the use of a one-pot reaction with EDC can lead to unwanted polymerization of the protein.[8] The two-step procedure described above can mitigate this issue.

-

Hydrolysis of Activated Esters: The NHS ester intermediate, while more stable than the O-acylisourea, is still susceptible to hydrolysis, especially at higher pH. Reactions should be performed promptly after activation.[2][9]

-

Site-Specificity: Conjugation to aspartic and glutamic acid residues is generally not site-specific, leading to a heterogeneous population of conjugates.[12] Achieving site-specific modification of carboxylic acids often requires more advanced strategies, such as the use of enzymes or genetically encoded tags.

-